molecular formula C12H15BrO2 B13276666 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13276666
M. Wt: 271.15 g/mol
InChI Key: RFLOTMMSBGBSSB-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone in the presence of bromine and acetic acid at elevated temperatures . Another method includes the Fries rearrangement of 2-bromo-4-methylphenyl acetate using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(3-bromo-2-oxo-5-methylphenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.

    Substitution: Formation of 1-(3-azido-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
  • 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
  • 1-(3-Bromo-2-hydroxy-5-methylphenyl)propan-1-one

Uniqueness

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a hydroxyl group in close proximity allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15BrO2/c1-7-5-8(10(14)9(13)6-7)11(15)12(2,3)4/h5-6,14H,1-4H3

InChI Key

RFLOTMMSBGBSSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)(C)C

Origin of Product

United States

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